Cas no 2358222-84-9 (tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate)

Tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate is a versatile intermediate in organic synthesis, particularly valuable in the preparation of heterocyclic compounds and pharmaceutical building blocks. Its key structural features—a reactive chloroacetyl group and a protected carbamate—enable selective functionalization, making it useful for constructing complex molecular frameworks. The tert-butyloxycarbonyl (Boc) group offers stability under various reaction conditions while allowing deprotection under mild acidic conditions. This compound is often employed in medicinal chemistry for the development of thiazole-containing bioactive molecules. Its well-defined reactivity profile and compatibility with diverse synthetic methodologies make it a practical choice for researchers in drug discovery and fine chemical synthesis.
tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate structure
2358222-84-9 structure
Product Name:tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate
CAS No:2358222-84-9
MF:C10H13ClN2O3S
MW:276.739820241928
CID:6599730
PubChem ID:165912905
Update Time:2025-10-05

tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2358222-84-9
    • tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate
    • EN300-7003743
    • Inchi: 1S/C10H13ClN2O3S/c1-10(2,3)16-9(15)13-8-12-6(5-17-8)7(14)4-11/h5H,4H2,1-3H3,(H,12,13,15)
    • InChI Key: QYQVLGBHYFFKRQ-UHFFFAOYSA-N
    • SMILES: ClCC(C1=CSC(=N1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 276.0335411g/mol
  • Monoisotopic Mass: 276.0335411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 96.5Ų

tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate Pricemore >>

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Additional information on tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate

tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate: A Comprehensive Overview

The compound tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate, identified by the CAS number NO2358222-84-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, making it a valuable component in the synthesis of bioactive compounds.

The thiazole moiety in this compound plays a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The presence of the tert-butyl group further enhances the compound's stability and lipophilicity, which are essential properties for drug candidates.

The synthesis of tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate involves a series of well-defined chemical reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, with encouraging results suggesting further investigation.

The environmental impact of tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate is another area of interest. Recent research has focused on its biodegradability and potential toxicity to aquatic organisms. These studies are critical for ensuring the safe handling and disposal of the compound during industrial processes.

In conclusion, tert-butyl N-[4-(2-chloroacetyl)-1,3-thiazol-2-yl]carbamate represents a valuable addition to the arsenal of bioactive compounds with diverse applications. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in future drug discovery efforts.

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